

# Geological conditions for the formation of primary alunite

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An In-Depth Technical Guide on the Geological Conditions for the Formation of Primary **Alunite**

## Introduction to Primary Alunite

**Alunite**  $[KAl_3(SO_4)_2(OH)_6]$  is a sulfate mineral that serves as a key indicator of specific geological environments, particularly those associated with hydrothermal activity. Primary, or hypogene, **alunite** forms directly from ascending, hot, acidic hydrothermal fluids, distinguishing it from supergene **alunite**, which originates from the low-temperature weathering and oxidation of sulfide minerals near the Earth's surface.[\[1\]](#)[\[2\]](#)

This guide focuses on the geological and physicochemical conditions requisite for the formation of primary **alunite**. Understanding these conditions is critical for mineral exploration, particularly for high-sulfidation epithermal gold, copper, and silver deposits, where **alunite** is a characteristic component of the associated advanced argillic alteration zones.[\[3\]](#) The presence and chemical composition of primary **alunite** can provide valuable vectors toward mineralization.[\[3\]](#)

## Tectonic and Geological Settings

Primary **alunite** is predominantly formed in volcanic-hydrothermal systems associated with convergent plate margins (subduction zones). These settings provide the necessary combination of magmatism, structural permeability, and volatile-rich fluids.

- Volcanic Arcs: The most common setting is in andesitic-dacitic volcanic arcs.[4] High-sulfidation epithermal deposits, which are prime locations for **alunite**, are typically generated in these environments.[4][5] The magmas in these arcs are often oxidized and supply the sulfur-rich volatile phases (primarily SO<sub>2</sub>) essential for creating the acidic fluids required for **alunite** formation.[6]
- Porphyry Systems: **Alunite** is a common constituent of the upper and peripheral parts of porphyry copper systems.[3] It often occurs within extensive "lithocaps," which are large zones of advanced argillic alteration that form above and around porphyry intrusions.[3] These lithocaps can act as a geological marker for concealed porphyry mineralization at depth.[6]
- Structural Controls: The formation of **alunite** deposits is heavily influenced by local structures such as faults, fractures, and breccia pipes.[5][7] These features act as conduits for the rapid ascent of magmatic vapors and hydrothermal fluids, allowing them to reach near-surface environments without significant interaction or neutralization by wall rocks.[6]

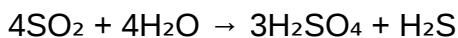
## Geochemical Environments and Formation Mechanisms

The formation of primary **alunite** is intrinsically linked to highly acidic and oxidizing conditions generated by magmatic volatiles. Several distinct but related hypogene environments are recognized based on the specific processes involved.

### Magmatic-Hydrothermal Environment

This is the most significant environment for the formation of primary **alunite** associated with ore deposits. The key process is the disproportionation of sulfur dioxide (SO<sub>2</sub>) gas, which is released from a degassing magma.[8]

As SO<sub>2</sub>-rich magmatic vapor ascends and cools, it dissolves in aqueous fluids (magmatic and/or meteoric water). Below approximately 400°C, SO<sub>2</sub> becomes unstable and disproportionates into sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and hydrogen sulfide (H<sub>2</sub>S) via the following reaction:



This reaction generates extreme acidity (low pH), which is the primary driver for the intense hydrolytic (advanced argillic) alteration of host rocks.<sup>[9]</sup> The sulfuric acid leaches most cations from aluminosilicate minerals in the host rock, leaving behind residual silica (vuggy quartz) and liberating aluminum ( $Al^{3+}$ ) and potassium ( $K^+$ ).<sup>[10]</sup> **Alunite** then precipitates when the fluid becomes saturated with respect to its components.

## Magmatic-Steam Environment

In this environment, highly oxidizing magmatic vapor ascends rapidly along open fractures with minimal interaction with wall rock or groundwater.<sup>[6]</sup> This leads to the formation of coarse-grained, nearly monomineralic **alunite** veins.<sup>[6][11]</sup> The **alunite** in this setting often grows as crystals from the fracture walls inward.<sup>[6]</sup> Isotopic data suggests this **alunite** precipitates directly from a magmatic vapor phase.<sup>[11]</sup>

Caption: Formation pathways for different types of primary (hypogene) **alunite**.

## Physicochemical Conditions of Formation

The stability of **alunite** is constrained to a specific range of temperature, pressure, pH, and chemical activities. Experimental studies and analysis of natural systems have defined these conditions.

## Temperature and Pressure

Primary **alunite** forms over a broad temperature range, typically between 100°C and 400°C.<sup>[1]</sup> <sup>[8][12][13]</sup>

- Magmatic-hydrothermal **alunite** associated with vuggy quartz alteration generally forms at higher temperatures, often cited as being above 200°C to 300°C.<sup>[10][14]</sup>
- Magmatic-steam **alunite** can also form at high temperatures, with some estimates for vein **alunite** formation ranging from 90°C to 200°C.<sup>[11]</sup>
- Formation pressures are typically low, corresponding to shallow crustal levels (epithermal environment), generally less than 1 km deep.<sup>[5]</sup>

## pH and Redox Conditions

The formation of **alunite** requires exceptionally low pH (highly acidic) and relatively oxidizing conditions.

- pH: **Alunite** precipitates in fluids with a pH typically below 4, and often in the range of 1 to 2. [10][15] These acidic conditions are necessary to mobilize aluminum from host rocks and to keep sulfate ( $\text{SO}_4^{2-}$ ) as the dominant sulfur species.
- Redox State: The environment must be sufficiently oxidizing to favor sulfate over sulfide. The disproportionation of  $\text{SO}_2$  creates both oxidized ( $\text{H}_2\text{SO}_4$ ) and reduced ( $\text{H}_2\text{S}$ ) sulfur species, but the overall conditions within the advanced argillic zone where **alunite** precipitates are oxidizing.[9]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for primary **alunite** formation based on geological observations and experimental studies.

Table 1: Physicochemical Formation Conditions for Primary **Alunite**

Parameter	Value/Range	Environment	Source(s)
Temperature	200°C - 400°C	Magmatic-Hydrothermal	[13][14][16][17]
90°C - 200°C	Magmatic-Steam	[11]	
120°C - 200°C	General Hypogene	[1]	
Pressure	< 1 kbar	General Hypogene	[18]
pH	< 4 (typically 1-2)	General Hypogene	[10][15]
$\text{K}^+/\text{H}^+$ Activity Ratio	High	Magmatic-Hydrothermal	[16]
$\text{Na}^+/\text{K}^+$ Ratio	Variable, higher Na at higher T	Magmatic-Hydrothermal	[7][19]

Table 2: Stable Isotope Compositions for Distinguishing **Alunite** Types

Isotope	Magmatic-Hydrothermal	Magmatic-Steam	Steam-Heated	Supergene
$\delta^{34}\text{S}$ (‰)	15‰ to 30‰ higher than associated pyrite	Close to bulk sulfur (magmatic $\text{H}_2\text{S}$ )	Close to parent $\text{H}_2\text{S}$	Same as parent sulfide
$\delta\text{D}$ (‰)	-45 to -80 (magmatic values)	Near magmatic values	Close to local meteoric water	Close to local meteoric water
$\delta^{18}\text{OSO}_4$ (‰)	10 to 15	Near magmatic values	Low $\delta^{18}\text{O}$	Dependent on meteoric water

Source: Data compiled from Rye et al., 1992.  
[9]

## Key Experimental Protocols

The physicochemical conditions for **alunite** formation have been constrained by hydrothermal experiments that simulate natural processes.

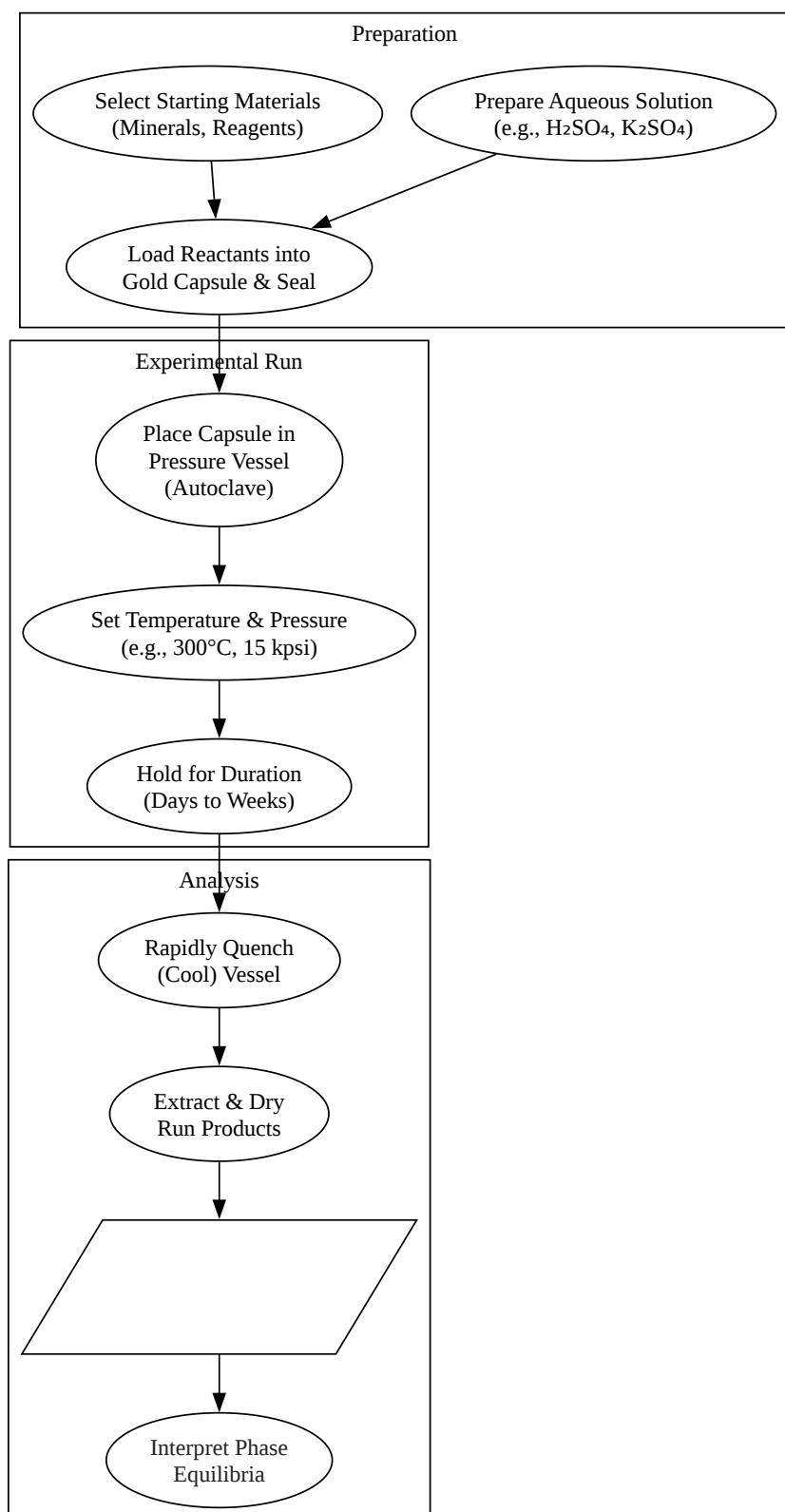
### Alunite Stability Experiments (e.g., Hemley et al., 1969)

These experiments are designed to determine the phase relationships between **alunite** and other common alteration minerals like kaolinite, pyrophyllite, muscovite, and K-feldspar as a function of temperature and fluid composition.

Methodology:

- Reactants: Finely ground, pure natural minerals (e.g., quartz, muscovite, K-feldspar) and reagent-grade chemicals are used as starting materials.
- Fluid Composition: Aqueous solutions of known concentrations of  $\text{H}_2\text{SO}_4$  and  $\text{K}_2\text{SO}_4$  are prepared to control the acidity and potassium activity.

- Experimental Apparatus: The experiments are conducted in sealed noble metal (e.g., gold or platinum) capsules placed inside cold-seal pressure vessels (autoclaves). These vessels allow for precise control of temperature and pressure.
- Procedure:
  - A small amount of the solid reactants is loaded into a gold capsule.
  - The prepared acidic solution is added, and the capsule is welded shut.
  - The capsule is placed in the pressure vessel, which is then pressurized (e.g., to 15,000 psi) and heated to the target temperature (e.g., 200°C, 300°C, 380°C).[\[16\]](#)
  - The experiment is held at these conditions for a sufficient duration (days to weeks) to approach equilibrium.
- Analysis: After the experiment, the vessel is rapidly cooled ("quenched") to preserve the high-temperature mineral assemblage. The run products are then extracted and analyzed using techniques like X-ray Diffraction (XRD) to identify the mineral phases present and Scanning Electron Microscopy (SEM) to observe textures.



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Caption: Generalized workflow for hydrothermal **alunite** stability experiments.

## Alunite Synthesis Experiments

These experiments focus on precipitating **alunite** from solution to study its formation kinetics and the incorporation of other elements (e.g., Na, P).

**Methodology:** A typical protocol involves heating an acidic aluminum sulfate solution containing potassium ions under controlled hydrothermal conditions. For example, **alunite** can be stably formed by heating a solution containing  $\text{Al}^{3+}$  and  $\text{K}^+$  (at a specific molar ratio) to 200°C at a pH of 0.4 for 5 hours.<sup>[20][21]</sup> The resulting precipitates are analyzed to confirm their mineralogy and chemical composition.

## Conclusion

The formation of primary (hypogene) **alunite** is a clear indicator of a highly acidic, oxidizing, and sulfur-rich hydrothermal system, typically linked to shallow magmatism in volcanic arcs. Its presence is controlled by a specific set of physicochemical conditions, including temperatures between 100-400°C and a pH below 4. The principal mechanism for its formation in ore-forming systems is the disproportionation of magmatic  $\text{SO}_2$ , which generates the intense acidity required for advanced argillic alteration. Differentiating between magmatic-hydrothermal, magmatic-steam, and other **alunite** types using field relations, mineralogy, and stable isotope geochemistry is a critical tool in exploring for porphyry and epithermal mineral deposits. Experimental studies have been fundamental in quantifying the stability conditions of **alunite**, providing a solid theoretical framework for interpreting its occurrence in nature.

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